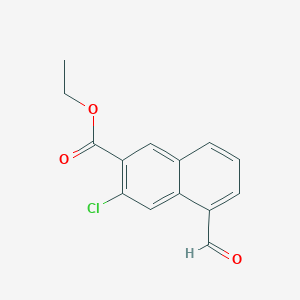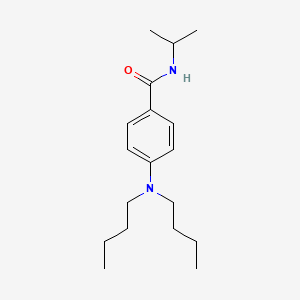
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group, a formyl group, and an ethyl ester group attached to a naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by formylation and esterification. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and anhydrous solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-carboxy-5-formylnaphthalene-2-carboxylate.
Reduction: Ethyl 3-chloro-5-hydroxymethylnaphthalene-2-carboxylate.
Substitution: Ethyl 3-amino-5-formylnaphthalene-2-carboxylate or Ethyl 3-thio-5-formylnaphthalene-2-carboxylate.
科学研究应用
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and formyl groups can participate in various interactions, including hydrogen bonding and covalent modifications, which contribute to its biological effects.
相似化合物的比较
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Ethyl 3-bromo-5-formylnaphthalene-2-carboxylate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
Ethyl 3-chloro-5-methylnaphthalene-2-carboxylate: Contains a methyl group instead of a formyl group, leading to different chemical properties and applications.
属性
CAS 编号 |
919994-84-6 |
|---|---|
分子式 |
C14H11ClO3 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
ethyl 3-chloro-5-formylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO3/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-8H,2H2,1H3 |
InChI 键 |
BHNBJTRMUCLSGH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)





![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
